7-(Bromomethyl)quinoline
Overview
Description
7-(Bromomethyl)quinoline is a nitrogen-containing heterocyclic compound. Quinolines are widely recognized for their fascinating pharmacological properties and synthetic value in organic and pharmaceutical chemistry. This specific derivative features a bromomethyl group attached to the quinoline ring, which significantly influences its behavior and potential applications.
2.
Synthesis Analysis
Several methods exist for synthesizing quinoline derivatives. Classical approaches involve cyclization reactions, while more efficient methods reduce reaction time and enhance yield. Notably, green chemistry principles, such as using safer solvents, have been employed. Additionally, metal nanoparticle-catalyzed reactions offer potent and effective techniques for quinoline synthesis.
3.
Molecular Structure Analysis
The molecular structure of 7-(Bromomethyl)quinoline consists of a quinoline ring with a bromomethyl substituent at a specific position. The arrangement of atoms within the ring influences its reactivity, stability, and interactions with other molecules.
4.
Chemical Reactions Analysis
7-(Bromomethyl)quinoline can participate in various chemical reactions. These may include substitution reactions, cyclizations, and functional group transformations. Understanding its reactivity profile is crucial for designing synthetic routes and exploring its potential applications.
5.
Physical And Chemical Properties Analysis
- Physical Properties : These include melting point, solubility, and color. Experimental data on these properties help characterize the compound.
- Chemical Properties : Reactivity with acids, bases, and other reagents provides valuable information. For instance, understanding its stability under different conditions is essential.
7.
Scientific Research Applications
Synthesis of Alkaloid Derivatives
7-(Bromomethyl)quinoline has been utilized in the synthesis of various alkaloid derivatives, such as the benzo-β-carboline isoneocryptolepine. This compound is synthesized through palladium-catalyzed reactions starting from 3-bromoquinoline and 2-bromoaniline, leading to potential applications in antiplasmodial drugs (Hostyn et al., 2005).
Development of Quinoline Derivatives
Another application involves the development of ethyl 6-(bromomethyl)-[1,3]dioxolo[4,5-g]quinoline-7-carboxylate, achieved through visible-light-induced radical bromination. This process demonstrates an improvement in yield compared to previous methods and has extended applications in synthesizing symmetrical 2-quinolylmethoxyphenyl-containing diethers (Li, 2015).
Antimicrobial Activity Studies
7-(Bromomethyl)quinoline derivatives have been explored for their antimicrobial activities. For instance, steroidal quinolines synthesized under microwave irradiation displayed significant activity against fungal pathogens such as Aspergillus niger and Candida albicans, as well as inhibiting the growth of bacteria like Pseudomonas aeruginosa (Gogoi et al., 2012).
Applications in Bioimaging
7-Aminoquinolines synthesized through catalyst-free methods have been found to exhibit strong intramolecular charge-transfer fluorescence with large Stokes shifts, making them suitable for bioimaging applications, such as live-cell imaging of the Golgi apparatus in various cell lines (Chen et al., 2019).
Synthesis of Polycyclic Quinoline Derivatives
The synthesis of previously unknown polycyclic quinoline derivatives has been explored through the electrophilic intramolecular cyclization of 2-methallylthio-3-(hydroxyiminomethyl)quinoline, resulting in compounds with potential high biological activity (Sabo et al., 2021).
Anticancer Activity Exploration
Quinoline-based compounds,including those derived from 7-(Bromomethyl)quinoline, have been examined for their anticancer activities. The synthesis versatility of quinoline allows for the generation of structurally diverse derivatives, which have shown effective anticancer activity by inhibiting various cellular mechanisms like tyrosine kinases and tubulin polymerization (Solomon & Lee, 2011).
Synthesis of Antimicrobial Quinoxaline Derivatives
The synthesis of 2,3-bis(bromomethyl)quinoxaline derivatives and their evaluation against bacteria and fungi have been conducted. Some derivatives showed high antibacterial activity against Gram-positive bacteria and a broad antifungal activity spectrum (Ishikawa et al., 2012).
Alternatives to Benzidine
7-Amino-3-(4-aminophenyl)quinoline, synthesized from 7-(Bromomethyl)quinoline, has been investigated as an alternative to benzidine. This compound was used to prepare disazo and trisazo acid dyes, demonstrating its potential in dye manufacturing (Krishnan et al., 1986).
Role in Antiplasmodial Activities
Studies on N(1),N(1)-diethyl-N(2)-(4-quinolinyl)-1,2-ethanediamines with substituents at the 7-position on the quinoline ring, derived from 7-(Bromomethyl)quinoline, have shown significant antiplasmodial activities. This underscores the potential of these compounds in developing treatments for malaria (Kaschula et al., 2002).
Application as Corrosion Inhibitors
Quinoline derivatives, including those synthesized from 7-(Bromomethyl)quinoline, have been recognized for their effectiveness as anticorrosive materials. These derivatives form stable chelating complexes with metallic surfaces, offering potential applications in the field of corrosion inhibition (Verma et al., 2020)
Safety And Hazards
Safety considerations involve toxicity, handling precautions, and environmental impact. Researchers must assess potential risks associated with 7-(Bromomethyl)quinoline during synthesis, storage, and use.
8.
Future Directions
Exploring novel derivatives and hybrid compounds based on 7-(Bromomethyl)quinoline is promising. Researchers can design molecules with dual modes of action, reduced toxicity, and improved efficacy. Additionally, investigating its potential as a drug candidate or as a scaffold for further modifications is essential.
properties
IUPAC Name |
7-(bromomethyl)quinoline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8BrN/c11-7-8-3-4-9-2-1-5-12-10(9)6-8/h1-6H,7H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WBDJYELCKVSSGT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C(C=C2)CBr)N=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8BrN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80556833 | |
Record name | 7-(Bromomethyl)quinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80556833 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.08 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
7-(Bromomethyl)quinoline | |
CAS RN |
769100-08-5 | |
Record name | 7-(Bromomethyl)quinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80556833 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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